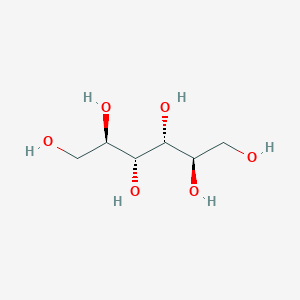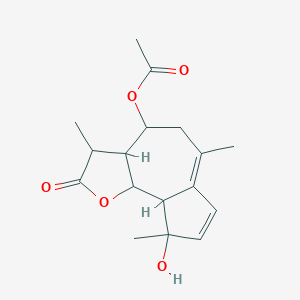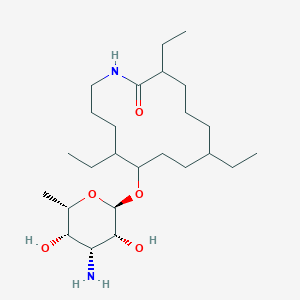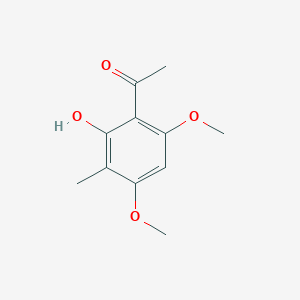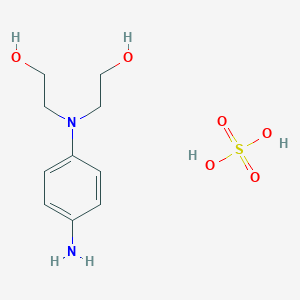![molecular formula C8H18N2O2 B150415 1-[4-(1-Hydroxyethyl)piperazin-1-yl]ethanol CAS No. 136467-59-9](/img/structure/B150415.png)
1-[4-(1-Hydroxyethyl)piperazin-1-yl]ethanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[4-(1-Hydroxyethyl)piperazin-1-yl]ethanol is a chemical compound that belongs to the class of piperazine derivatives. It is commonly used in scientific research due to its unique properties and potential applications.
Wirkmechanismus
The mechanism of action of 1-[4-(1-Hydroxyethyl)piperazin-1-yl]ethanol is not well understood. However, it is believed to interact with certain receptors in the brain, which may contribute to its potential therapeutic effects.
Biochemische Und Physiologische Effekte
1-[4-(1-Hydroxyethyl)piperazin-1-yl]ethanol has been shown to have a number of biochemical and physiological effects. It has been shown to have antioxidant properties, which may contribute to its potential therapeutic effects. Additionally, it has been shown to have anti-inflammatory properties, which may be beneficial in the treatment of certain diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 1-[4-(1-Hydroxyethyl)piperazin-1-yl]ethanol in lab experiments is its unique properties and potential applications. Additionally, it is relatively easy to synthesize and is commercially available. However, one limitation is that its mechanism of action is not well understood, which may limit its potential applications in certain areas of research.
Zukünftige Richtungen
There are a number of potential future directions for research on 1-[4-(1-Hydroxyethyl)piperazin-1-yl]ethanol. One potential direction is to further investigate its potential therapeutic effects, particularly in the treatment of neurodegenerative diseases such as Alzheimer's disease. Additionally, further research could be conducted to better understand its mechanism of action and to identify potential targets for drug development. Finally, research could be conducted to develop new and improved synthesis methods for 1-[4-(1-Hydroxyethyl)piperazin-1-yl]ethanol and other piperazine derivatives.
Synthesemethoden
The synthesis of 1-[4-(1-Hydroxyethyl)piperazin-1-yl]ethanol involves the reaction of piperazine with ethylene oxide in the presence of a catalyst. The resulting product is a colorless liquid with a molecular weight of 146.2 g/mol.
Wissenschaftliche Forschungsanwendungen
1-[4-(1-Hydroxyethyl)piperazin-1-yl]ethanol has been extensively studied for its potential applications in scientific research. It has been used as a ligand in the synthesis of metal complexes, which have potential applications in catalysis and material science. Additionally, it has been used as a precursor for the synthesis of other piperazine derivatives, which have potential applications in pharmaceuticals and agrochemicals.
Eigenschaften
CAS-Nummer |
136467-59-9 |
|---|---|
Produktname |
1-[4-(1-Hydroxyethyl)piperazin-1-yl]ethanol |
Molekularformel |
C8H18N2O2 |
Molekulargewicht |
174.24 g/mol |
IUPAC-Name |
1-[4-(1-hydroxyethyl)piperazin-1-yl]ethanol |
InChI |
InChI=1S/C8H18N2O2/c1-7(11)9-3-5-10(6-4-9)8(2)12/h7-8,11-12H,3-6H2,1-2H3 |
InChI-Schlüssel |
XSXVRLKMAKDBSZ-UHFFFAOYSA-N |
SMILES |
CC(N1CCN(CC1)C(C)O)O |
Kanonische SMILES |
CC(N1CCN(CC1)C(C)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



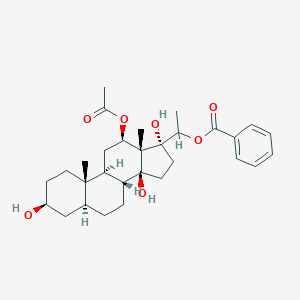
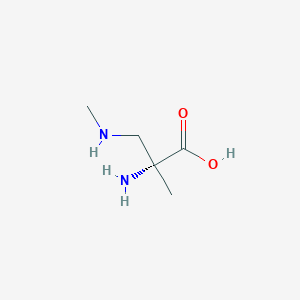
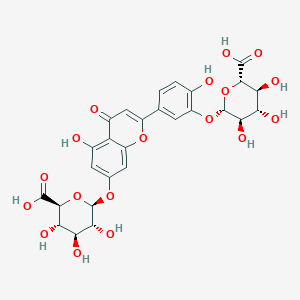
![2-[3-(Trimethylsilyl)propyl]pyridine](/img/structure/B150342.png)
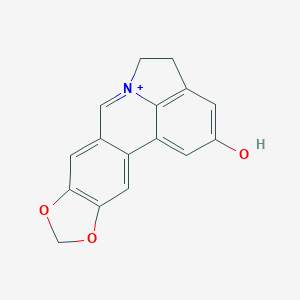
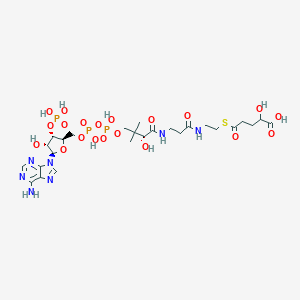
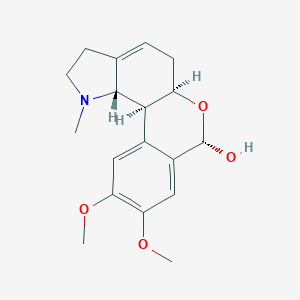
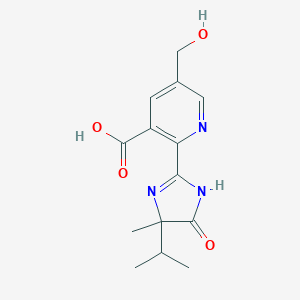
![(alphaR)-7,8-Dihydro-alpha-methyl-N-[3-[3-(trifluoromethyl)phenyl]propyl]-1-naphthalenemethanamine](/img/structure/B150354.png)
